molecular formula C9H14O3 B6277523 1-(methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2763750-79-2

1-(methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6277523
CAS No.: 2763750-79-2
M. Wt: 170.2
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Description

1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound belonging to the bicyclo[2.1.1]hexane family. These compounds are characterized by their unique bicyclic structure, which consists of two fused cyclopropane rings. This particular compound features a methoxymethyl group attached to the first carbon and a carboxylic acid group attached to the second carbon of the bicyclo[2.1.1]hexane core. The structural uniqueness of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized through various transformations . Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure provides conformational rigidity, which can influence the binding affinity and specificity to various biological targets. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other similar compounds such as:

  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-methyl ester
  • Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester

These compounds share the bicyclo[2.1.1]hexane core but differ in the functional groups attached. The presence of the methoxymethyl group in this compound provides unique chemical properties and reactivity, making it distinct from its analogs .

Properties

CAS No.

2763750-79-2

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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